Product packaging for 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene(Cat. No.:)

1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene

Cat. No.: B14071079
M. Wt: 271.19 g/mol
InChI Key: DNXQVSGBZLGKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene is a substituted aromatic compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol . It features a benzene ring core substituted with a 3-bromopropyl chain, an ethoxy group (-OCH₂CH₃), and an ethyl group (-CH₂CH₃). The strategic placement of these functional groups makes this compound a valuable and versatile intermediate in organic synthesis and medicinal chemistry research . The primary research value of this compound lies in the reactivity of the bromopropyl side chain. The bromine atom serves as an excellent leaving group, enabling this molecule to undergo various nucleophilic substitution reactions with amines, thiols, and alcohols to form new carbon-nitrogen and carbon-sulfur bonds . This reactivity is crucial for constructing more complex molecular architectures, particularly in pharmaceutical and agrochemical development. Furthermore, the bromine allows it to participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form extended carbon-carbon frameworks . For researchers planning synthetic routes, a comparative analysis highlights the practicality of introducing the bromopropyl group via late-stage radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This route is often preferred for its operational simplicity, low reagent cost, and excellent scalability in batch processing, despite a potentially lower overall yield (around 34%) compared to more expensive palladium-catalyzed pathways . The mechanism involves a radical chain reaction where a bromine radical abstracts a hydrogen atom from the propyl chain, and the resulting carbon-centered radical reacts with NBS to yield the brominated product . This product is intended for research applications as a chemical building block. It is strictly For Research Use Only and is not approved for human or veterinary therapeutic or diagnostic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19BrO B14071079 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethoxy-3-ethylbenzene

InChI

InChI=1S/C13H19BrO/c1-3-11-7-5-8-12(9-6-10-14)13(11)15-4-2/h5,7-8H,3-4,6,9-10H2,1-2H3

InChI Key

DNXQVSGBZLGKRT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCBr)OCC

Origin of Product

United States

Synthetic Methodologies for the Elaboration of 1 3 Bromopropyl 2 Ethoxy 3 Ethylbenzene

Exploration of Precursor Synthesis and Functionalization Pathways

The cornerstone of the synthesis is the construction of the 2-ethoxy-3-ethylbenzene core. A logical and versatile precursor to the final compound is 2-ethoxy-3-ethylphenol, as the phenolic hydroxyl group provides a reactive site for subsequent modification or for directing other reactions. The synthesis of this key intermediate is not trivial and requires careful planning regarding the sequence of introducing the ethyl and ethoxy groups.

The formation of a 2-ethoxy-3-ethyl substituted pattern on a benzene (B151609) ring can be approached from several starting materials, with the primary challenge being the control of regioselectivity. libretexts.org

One viable pathway begins with a commercially available starting material such as 2-ethylphenol. wikipedia.org A direct ethylation of phenol (B47542) can produce 2-ethylphenol, although often as part of a mixture with 4-ethylphenol. wikipedia.org From 2-ethylphenol, the introduction of the ethoxy group at the adjacent position is required. A direct C-H activation/oxidation to introduce a hydroxyl group ortho to the existing phenol, followed by etherification, is a modern but complex approach. A more classical route would involve a sequence of reactions to build the desired substitution pattern.

A highly plausible strategy starts with catechol (1,2-dihydroxybenzene). This approach allows for the sequential introduction of the ethyl and ethoxy groups.

Mono-ethoxylation of Catechol: The first step involves the selective ethoxylation of one of the two hydroxyl groups of catechol to form 2-ethoxyphenol (B1204887). This can be achieved via the Williamson ether synthesis, where catechol is treated with an ethylating agent like diethyl sulfate (B86663) or ethyl bromide in the presence of a base. byjus.comwikipedia.orgtdcommons.org Controlling the stoichiometry of the base and ethylating agent is crucial to maximize the yield of the mono-etherified product over the di-etherified product, 1,2-diethoxybenzene. tdcommons.org

Introduction of the Ethyl Group: With 2-ethoxyphenol in hand, the next challenge is the regioselective introduction of an ethyl group at the C-3 position. A standard Friedel-Crafts alkylation or acylation reaction on a phenol derivative can be problematic, as the Lewis acid catalyst can complex with the phenolic oxygen, deactivating the ring or leading to undesired rearrangements. libretexts.org A Friedel-Crafts acylation is generally preferred over alkylation to avoid polyalkylation and carbocation rearrangements. libretexts.orgyoutube.com To circumvent these issues, one might first perform a Friedel-Crafts acylation on 2-ethoxyphenol with acetyl chloride and a Lewis acid like AlCl₃. The ethoxy and hydroxyl groups are both ortho-, para-directing. The position para to the ethoxy group (C-4) and ortho to the hydroxyl group (C-6) are sterically and electronically favored. To achieve C-3 substitution, a more advanced directing-group strategy or a multi-step sequence involving a blocking group might be necessary. pressbooks.pub An alternative is the Fries rearrangement of 2-ethoxyphenyl acetate, which could potentially yield 1-(2-hydroxy-3-ethoxyphenyl)ethanone, though regioselectivity remains a challenge. The resulting ketone would then be reduced to the target ethyl group via methods like Clemmensen or Wolff-Kishner reduction.

Once the 2-ethoxy-3-ethylphenol precursor is synthesized, the 3-bromopropyl group must be attached to the benzene ring at the C-1 position. This C-alkylation represents a significant synthetic hurdle. Standard electrophilic aromatic substitution reactions like Friedel-Crafts alkylation are governed by the directing effects of existing substituents. In 2-ethoxy-3-ethylphenol, the powerful activating and ortho-, para-directing hydroxyl and ethoxy groups would direct an incoming electrophile to positions 4 and 6, not the already substituted C-1 position.

Therefore, alternative strategies are required:

Directed ortho-Metalation (DoM): This strategy involves using the hydroxyl group (or a protected version) to direct a strong base (like an organolithium reagent) to deprotonate the adjacent C-6 position. While powerful, this does not provide a route to C-1 functionalization.

Multi-step Construction: A more feasible approach involves building the carbon skeleton in a different order. One could envision a strategy starting with a precursor that already contains a three-carbon chain at the desired position, which is then functionalized. For example, a Friedel-Crafts acylation of 1-ethoxy-2-ethylbenzene (B8787981) with 3-chloropropionyl chloride would likely acylate the position para to the ethoxy group.

O-Alkylation followed by Rearrangement: An alternative, though complex, pathway involves an initial O-alkylation of the 2-ethoxy-3-ethylphenol with a suitable three-carbon chain (e.g., allyl bromide), followed by a Claisen or other rearrangement reaction to form a C-C bond. However, these thermal rearrangements typically proceed to the ortho position (C-6), which is not the desired target.

Given the challenges of direct C-alkylation at a substituted position, the most plausible synthetic routes would likely involve constructing the ring with the propyl chain precursor already in place or using advanced cross-coupling methodologies.

The efficiency of synthesizing the precursors, particularly 2-ethoxy-3-ethylphenol, depends heavily on the optimization of reaction conditions for the key transformations, such as etherification and acylation/alkylation.

For the Williamson ether synthesis step (e.g., ethoxylation of catechol), key parameters to optimize include the choice of base, solvent, and temperature. Stronger bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, while weaker bases like potassium carbonate (K₂CO₃) can offer greater selectivity for mono-alkylation in diols. khanacademy.orgyoutube.com The choice of solvent, such as DMF, acetonitrile, or THF, can influence reaction rates and solubility.

For Friedel-Crafts reactions , optimization involves selecting the appropriate Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃), controlling the reaction temperature to minimize side-product formation, and choosing a suitable solvent that does not react with the catalyst or intermediates. researchgate.netlibretexts.org The stoichiometry of the catalyst is also critical; acylation often requires more than a stoichiometric amount because the catalyst complexes with the product ketone. youtube.com

Below is a table summarizing key reaction parameters and their typical influence on the synthesis of precursors.

Reaction TypeParameterOptionsEffect on Reaction
Williamson Ether SynthesisBaseK₂CO₃, Cs₂CO₃, NaH, NaOHAffects degree of deprotonation and reaction rate. Carbonates can improve selectivity for mono-alkylation.
SolventAcetone, DMF, Acetonitrile, THFInfluences solubility of reactants and reaction rate. Polar aprotic solvents (DMF, Acetonitrile) are common.
TemperatureRoom Temp. to RefluxHigher temperatures increase reaction rate but may lead to side reactions.
Friedel-Crafts AcylationCatalystAlCl₃, FeCl₃, BF₃, Solid AcidsChoice of Lewis acid affects reactivity. Solid acids can offer environmental benefits. researchgate.net
SolventCS₂, CH₂Cl₂, NitrobenzeneMust be inert to reaction conditions. Nitrobenzene can be used for highly deactivated rings.
Temperature0 °C to Elevated Temp.Crucial for controlling selectivity and preventing product decomposition.

Novel Methodologies and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. The proposed synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene can be adapted to incorporate several green chemistry principles.

Application of Flow Chemistry Techniques for Enhanced Efficiency

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as improved heat and mass transfer, enhanced safety, and potential for automation and scalability. The Williamson ether synthesis, being a cornerstone of this proposed route, is well-suited for adaptation to a flow process. A flow setup could involve pumping a solution of the deprotonated 2-ethoxy-3-ethylphenol and the dihaloalkane through a heated reactor coil. This would allow for precise control over reaction temperature and residence time, potentially leading to higher yields and purity compared to traditional batch methods.

Utilization of Biocatalysis or Organocatalysis in Specific Steps

Biocatalysis: As mentioned earlier, biocatalysis presents a powerful tool for the synthesis of the key intermediate, 3-ethylcatechol. The use of dioxygenase enzymes from microorganisms like Pseudomonas putida can achieve regioselective hydroxylation of ethylbenzene (B125841) to form the desired cis-dihydrodiol, which can then be converted to 3-ethylcatechol. wur.nlmanchester.ac.uk This enzymatic approach avoids the regioselectivity problems often encountered in chemical synthesis and operates under mild, environmentally friendly conditions.

Organocatalysis: While the traditional Williamson ether synthesis relies on strong bases, research into organocatalytic etherification is an emerging area. Although specific organocatalysts for this exact transformation are not well-documented, the principles of organocatalysis could potentially be applied to activate either the phenol or the alkyl halide under milder conditions, thus avoiding the use of corrosive bases.

Solvent-Free or Aqueous Medium Syntheses

To align with green chemistry principles, minimizing or eliminating the use of volatile organic solvents is highly desirable.

Solvent-Free Synthesis: The Williamson ether synthesis has been successfully performed under solvent-free conditions. researchgate.net This typically involves grinding the phenol, a solid base like potassium carbonate, and the alkyl halide together, sometimes with a catalytic amount of an organic base. researchgate.net This method is simple, efficient, and significantly reduces waste.

Table 2: Example of Solvent-Free Williamson Ether Synthesis Conditions
ReactantsBaseConditionsOutcomeReference
Phenols and Alkyl HalidesK₂CO₃ or NaHCO₃Grinding at room temperature or gentle heatingHigh purity and excellent yields researchgate.net

Aqueous Medium Synthesis: Performing the Williamson ether synthesis in water is another green alternative. This approach often necessitates the use of a phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, to facilitate the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide. The PTC transports the phenoxide ion into the organic phase where the reaction can occur. This method avoids the use of hazardous organic solvents, making the process safer and more environmentally friendly.

Reaction Chemistry and Derivatization Studies of 1 3 Bromopropyl 2 Ethoxy 3 Ethylbenzene

Nucleophilic Substitution Reactions at the Bromopropyl Moiety

The presence of a bromopropyl group attached to the benzene (B151609) ring provides a reactive site for nucleophilic substitution. The bromine atom, being more electronegative than carbon, polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles.

Investigation of S_N2 and S_N1 Reaction Kinetics and Mechanisms

The reaction mechanism of nucleophilic substitution at the primary carbon of the bromopropyl group is expected to be predominantly of the S_N2 (Substitution Nucleophilic Bimolecular) type. In an S_N2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromine), leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds through a single transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. pharmaguideline.com

The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. chemicalnote.com For 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene, the rate law would be expressed as:

Rate = k[this compound][Nucleophile]

Steric hindrance plays a crucial role in S_N2 reactions. chemicalnote.com The primary nature of the carbon bearing the bromine in the bromopropyl group means it is relatively unhindered, favoring the S_N2 pathway. The bulky substituted benzene ring is sufficiently distant from the reaction center and is not expected to significantly impede the backside attack of a nucleophile.

In contrast, an S_N1 (Substitution Nucleophilic Unimolecular) reaction is unlikely for this primary alkyl bromide. The S_N1 mechanism involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. chemicalnote.com Primary carbocations are highly unstable, making their formation energetically unfavorable. The rate of an S_N1 reaction is dependent only on the concentration of the substrate and follows first-order kinetics. pharmaguideline.com

Table 1: Predicted Kinetic Data for Nucleophilic Substitution

Reaction TypeRate LawDependence on [Substrate]Dependence on [Nucleophile]Predicted Dominant Mechanism
S_N2 Rate = k[Substrate][Nu]First OrderFirst OrderYes
S_N1 Rate = k[Substrate]First OrderZero OrderNo

Formation of Alcohols, Amines, and Thiols via Nucleophilic Displacement

Based on the prevalence of the S_N2 mechanism, this compound is expected to react readily with various nucleophiles to yield a range of derivatives.

Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) in a suitable solvent would lead to the formation of 3-(2-ethoxy-3-ethylphenyl)propan-1-ol. Water can also act as a nucleophile, though it is weaker, and the reaction would likely require heating.

Amines: Ammonia (B1221849) and primary or secondary amines are excellent nucleophiles that would react with the substrate to produce the corresponding primary, secondary, or tertiary amines. For instance, reaction with ammonia would yield 3-(2-ethoxy-3-ethylphenyl)propan-1-amine.

Thiols: Thiolate anions (RS⁻), generated from thiols, are particularly potent nucleophiles and would efficiently displace the bromide to form thioethers. The use of sodium hydrosulfide (B80085) (NaSH) would result in the formation of the corresponding thiol, 3-(2-ethoxy-3-ethylphenyl)propane-1-thiol. youtube.com

Table 2: Predicted Products of Nucleophilic Substitution

NucleophileReagent ExampleProduct Name
HydroxideNaOH3-(2-ethoxy-3-ethylphenyl)propan-1-ol
AmmoniaNH₃3-(2-ethoxy-3-ethylphenyl)propan-1-amine
CyanideNaCN4-(2-ethoxy-3-ethylphenyl)butanenitrile
AzideNaN₃1-(3-azidopropyl)-2-ethoxy-3-ethylbenzene
ThiolateNaSH3-(2-ethoxy-3-ethylphenyl)propane-1-thiol

Cyclization Reactions Involving Intramolecular Nucleophiles

The structure of this compound, with a three-carbon chain separating the benzene ring from the bromine, is well-suited for intramolecular cyclization reactions if a nucleophilic center is present on the aromatic ring, typically at the ortho position to the propyl chain. For the given compound, the ethoxy and ethyl groups are not nucleophilic. However, if the ethoxy group were, for example, a hydroxyl group (a phenol), an intramolecular Williamson ether synthesis could occur. In such a hypothetical analogue, treatment with a base would deprotonate the hydroxyl group, and the resulting phenoxide would act as an intramolecular nucleophile, attacking the bromopropyl chain to form a six-membered heterocyclic ring.

Cross-Coupling Reactions Involving the Bromine Center

The bromine atom in this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Couplings (Suzuki, Heck, Sonogashira, Negishi)

Palladium catalysts are widely used for cross-coupling reactions of alkyl halides. nobelprize.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.org this compound could be coupled with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form new C(sp³)–C(sp²) bonds. organic-chemistry.org For example, reaction with phenylboronic acid would yield 1-(3-phenylpropyl)-2-ethoxy-3-ethylbenzene.

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. wikipedia.org While less common for alkyl halides, variations of the Heck reaction could potentially be employed.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The coupling of alkyl halides like the one with terminal alkynes is also a known transformation, typically requiring a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Reaction with phenylacetylene, for instance, would produce 1-(4-phenylbut-1-yn-1-yl)-2-ethoxy-3-ethylbenzene.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. wikipedia.org This method is known for its high functional group tolerance. This compound would be expected to couple with various alkyl, aryl, or vinyl zinc reagents in the presence of a palladium or nickel catalyst. organic-chemistry.orgnih.gov

Table 3: Predicted Palladium-Catalyzed Cross-Coupling Products

Reaction NameCoupling PartnerCatalyst System (Typical)Predicted Product
Suzuki Phenylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)1-(3-phenylpropyl)-2-ethoxy-3-ethylbenzene
Heck StyrenePd(OAc)₂, Ligand, Base1-(4-phenylbut-3-en-1-yl)-2-ethoxy-3-ethylbenzene
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI, Amine Base1-(4-phenylbut-1-yn-1-yl)-2-ethoxy-3-ethylbenzene
Negishi Phenylzinc chloridePd(PPh₃)₄1-(3-phenylpropyl)-2-ethoxy-3-ethylbenzene

Nickel-Catalyzed Cross-Couplings and Other Transition Metal Approaches

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. researchgate.net Nickel complexes are particularly effective in activating alkyl halides.

Nickel-Catalyzed Kumada Coupling: This involves the reaction with a Grignard reagent (organomagnesium halide). For example, reacting this compound with phenylmagnesium bromide in the presence of a nickel catalyst would also yield 1-(3-phenylpropyl)-2-ethoxy-3-ethylbenzene.

Nickel-Catalyzed Reductive Cross-Coupling: These reactions can couple two different electrophiles. For example, the subject compound could be coupled with an aryl bromide in the presence of a nickel catalyst and a reducing agent. nih.gov

The reactivity of nickel catalysts often complements that of palladium, sometimes offering better yields or selectivity for specific substrates.

Table 4: Predicted Nickel-Catalyzed Cross-Coupling Products

Reaction NameCoupling PartnerCatalyst System (Typical)Predicted Product
Kumada Phenylmagnesium bromideNiCl₂(dppp)1-(3-phenylpropyl)-2-ethoxy-3-ethylbenzene
Negishi Alkylzinc halideNi(acac)₂1-(3-alkylpropyl)-2-ethoxy-3-ethylbenzene

Mechanistic Insights into Catalytic Cycles and Ligand Effects

The 3-bromopropyl group of this compound is a primary alkyl halide, making it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The most common catalytic systems, particularly those based on palladium, operate through a well-established catalytic cycle.

A generalized palladium-catalyzed cross-coupling cycle, such as a Suzuki or Sonogashira reaction, typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopropyl group. This is often the rate-determining step and results in a Pd(II) intermediate. nih.gov

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the bromide ion.

Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. nih.gov

The efficiency, selectivity, and substrate scope of these catalytic cycles are profoundly influenced by the ligands coordinated to the metal center. Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the cycle. rsc.org The choice of ligand can significantly alter the outcome of a reaction involving this compound.

Table 1: Influence of Ligand Classes on Cross-Coupling Reactions

Ligand Class Key Characteristics Expected Effect on Reactions
Trialkyl/Triaryl Phosphines e.g., PPh₃, P(t-Bu)₃. Steric bulk and electron-donating ability can be tuned. Bulky, electron-rich phosphines generally accelerate oxidative addition and reductive elimination, increasing reaction rates. nih.gov
Buchwald-type Biarylphosphines e.g., SPhos, XPhos. Highly bulky and electron-rich ligands. Exceptionally effective for challenging cross-couplings, including those with alkyl bromides, by promoting the formation of the active monoligated Pd(0) species. researchgate.net

| N-Heterocyclic Carbenes (NHCs) | e.g., IPr, IMes. Strong σ-donors, form very stable complexes with metals. | Offer high thermal stability to the catalyst, making them suitable for reactions requiring elevated temperatures. Can be superior to phosphines for certain transformations. |

The selection of an appropriate ligand is therefore critical for achieving high yields and preventing side reactions, such as β-hydride elimination, which can be a competing pathway in reactions with alkyl halides. acs.org

Transformations at the Aryl Ring and Alkyl Substituents

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the ethoxy group and the ethyl group. wikipedia.org These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Ethoxy Group (-OEt): This is a strongly activating ortho, para-director. It donates electron density to the ring through a powerful resonance effect (+M), significantly stabilizing the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions. organicchemistrytutor.com

Ethyl Group (-Et): This is a weakly activating ortho, para-director. It donates electron density through an inductive effect (+I) and hyperconjugation. libretexts.org

The combined influence of these two groups, along with the existing 3-bromopropyl substituent, determines the regioselectivity of further substitutions. The available positions for substitution are C4, C5, and C6 (numbering C1 as the carbon bearing the bromopropyl group). The ethoxy group at C2 strongly directs to its ortho (C3, already substituted) and para (C5) positions. The ethyl group at C3 directs to its ortho (C2 and C4) and para (C6) positions.

Considering these directing effects, the most probable sites for electrophilic attack are C4, C5, and C6. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at C4. Therefore, a mixture of products is expected, with substitution at C5 and C6 likely predominating.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product(s)
Nitration HNO₃, H₂SO₄ Mixture of 1-(3-bromopropyl)-2-ethoxy-3-ethyl-5-nitrobenzene and 1-(3-bromopropyl)-2-ethoxy-3-ethyl-6-nitrobenzene.
Bromination Br₂, FeBr₃ Mixture of 4-bromo-1-(3-bromopropyl)-2-ethoxy-3-ethylbenzene and 6-bromo-1-(3-bromopropyl)-2-ethoxy-3-ethylbenzene.
Sulfonation Fuming H₂SO₄ Mixture of this compound-5-sulfonic acid and this compound-6-sulfonic acid.

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of isomers with the acyl group at positions 5 and 6, with position 6 potentially favored due to less steric hindrance. |

Oxidation and Reduction Chemistry of Ethoxy and Ethyl Groups

The ethoxy and ethyl substituents exhibit distinct reactivities under oxidative and reductive conditions.

Ethoxy Group: Ethers are generally quite resistant to oxidation. The ethoxy group would likely remain intact under standard oxidizing conditions that target alkyl chains. Cleavage of the ether bond can be achieved under harsh, acidic conditions (e.g., refluxing with HBr or HI), which would convert the ethoxy group into a hydroxyl group (phenol).

Ethyl Group: The ethyl group possesses benzylic hydrogens (hydrogens on the carbon directly attached to the aromatic ring), which makes this position susceptible to oxidation. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions and heat will oxidize the ethyl group to a carboxylic acid group (-COOH). rsc.org The rest of the alkyl chain is cleaved in the process. The ethyl group is resistant to standard reduction conditions.

Aromatic Ring: While the benzene ring is very stable, it can be reduced under forcing conditions. Catalytic hydrogenation at high pressure and temperature (e.g., H₂, Ni, >100 atm, >150 °C) would reduce the aromatic ring to a cyclohexane (B81311) ring. quora.com A Birch reduction (Na or Li in liquid NH₃ with an alcohol) would yield a non-conjugated diene. quora.com

Exploration of Rearrangement Reactions and Fragmentations

While the primary alkyl bromide is not prone to rearrangement under typical nucleophilic substitution (SN2) conditions, reactions that proceed through a carbocation intermediate (e.g., SN1 or E1 pathways) could lead to skeletal rearrangements. Formation of a primary carbocation at the end of the propyl chain would be highly unstable and could rearrange via a 1,2-hydride shift to form a more stable secondary carbocation.

In the context of mass spectrometry, the molecule would exhibit characteristic fragmentation patterns that provide structural information.

Alpha-Cleavage: Ethers readily undergo cleavage at the bond alpha to the oxygen atom. This could result in the loss of a methyl radical (•CH₃) from the ethoxy group or cleavage of the bond between the oxygen and the benzene ring. miamioh.edu

Alkyl Halide Fragmentation: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br). Another common pathway is the loss of the entire bromopropyl side chain. youtube.com

Table 3: Predicted Key Fragments in Mass Spectrometry (Electron Ionization)

m/z Value Possible Fragment Identity Fragmentation Pathway
[M-Br]⁺ [C₁₃H₁₉O]⁺ Loss of a bromine radical.
[M-C₃H₆Br]⁺ [C₁₀H₁₃O]⁺ Cleavage of the bond between the ring and the propyl chain.
[M-C₂H₅]⁺ [C₁₁H₁₄BrO]⁺ Loss of an ethyl radical from the ethoxy group (alpha-cleavage).

Application as a Building Block in Complex Molecule Synthesis

Design and Synthesis of Advanced Organic Scaffolds

The trifunctional nature of this compound makes it a highly valuable building block for the synthesis of complex organic scaffolds. The three distinct components—the reactive alkyl bromide, the activated aromatic ring, and the alkyl/alkoxy substituents—can be manipulated sequentially to construct elaborate molecular frameworks.

One synthetic strategy could involve using the bromopropyl chain as an anchor or a linker. For example, it could undergo a substitution reaction with a difunctional nucleophile to tether the molecule to another unit or to a solid support. Alternatively, a cross-coupling reaction at this position could introduce a new functional group or build out a longer carbon chain.

Following the modification of the side chain, the activated aromatic ring can be functionalized using the predictable regioselectivity of electrophilic aromatic substitution. A hypothetical synthetic pathway could be:

Suzuki Coupling: React this compound with an arylboronic acid to form a diarylalkane derivative. This extends the molecular framework.

Intramolecular Friedel-Crafts Cyclization: If the newly introduced aryl group contains an appropriate activating group and the linker length is suitable, an acid-catalyzed intramolecular cyclization could be initiated. This would involve an electrophilic attack from one ring onto the other, forming a new fused ring system, such as a dihydrophenanthrene derivative.

Further Functionalization: The remaining ethoxy and ethyl groups could be modified (e.g., oxidation of the ethyl group to a carboxylic acid) to introduce new functionalities for further derivatization or to modulate the electronic and solubility properties of the final scaffold.

This step-wise approach allows for the controlled construction of complex, three-dimensional structures that could be explored for applications in materials science or medicinal chemistry. researchgate.net

Information regarding the chemical compound “this compound” is not available in the public domain, preventing the creation of a detailed article on its reaction chemistry and derivatization studies.

Extensive searches for scientific literature and chemical databases have yielded no specific information on the synthesis, properties, or reactivity of this compound. This suggests that the compound is either novel, has not been the subject of published research, or is not referred to by this specific nomenclature in accessible records.

Consequently, it is not possible to provide a fact-based article detailing its use as a precursor for macrocyclic systems or polycyclic aromatic compounds, or as an intermediate in the construction of natural product analogues, as no research findings on these applications are available. The creation of data tables and a comprehensive discussion of its chemical behavior as requested cannot be fulfilled without foundational scientific data.

Advanced Spectroscopic and Mechanistic Analytical Characterization

Elucidation of Molecular Structure and Conformation

The precise three-dimensional arrangement of atoms and the conformational flexibility of 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene can be thoroughly investigated using a combination of high-resolution spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the connectivity and stereochemical arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group, the ethoxy group, and the bromopropyl chain.

Aromatic Region: The 1,2,3-trisubstituted benzene (B151609) ring will give rise to a complex splitting pattern in the aromatic region (typically δ 6.5-7.5 ppm). The three aromatic protons will appear as a set of multiplets, with their specific chemical shifts influenced by the electronic effects of the ethoxy and ethyl substituents.

Ethyl Group: The ethyl substituent will be characterized by a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from spin-spin coupling.

Ethoxy Group: Similarly, the ethoxy group will show a triplet for its terminal methyl protons and a quartet for the methylene protons (OCH₂).

Bromopropyl Chain: The bromopropyl chain is expected to show three distinct multiplets for the three methylene groups. The methylene group attached to the bromine atom (CH₂Br) will be the most downfield-shifted of the three due to the electronegativity of bromine.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring, with their chemical shifts (typically δ 110-160 ppm) being influenced by the positions of the substituents.

Alkyl Carbons: The carbons of the ethyl, ethoxy, and bromopropyl groups will appear in the upfield region of the spectrum. The carbon atom bonded to the bromine will be observed at a characteristic chemical shift.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Aromatic-H 6.7 - 7.2 Multiplet
O-CH₂-CH₃ 3.9 - 4.1 Quartet
Ar-CH₂-CH₂-CH₂-Br 2.7 - 2.9 Triplet
Ar-CH₂-CH₃ 2.5 - 2.7 Quartet
Ar-CH₂-CH₂-CH₂-Br 2.0 - 2.2 Multiplet
CH₂-Br 3.4 - 3.6 Triplet
O-CH₂-CH₃ 1.3 - 1.5 Triplet

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
Aromatic C-O 155 - 160
Aromatic C-C 120 - 145
Aromatic C-H 110 - 130
O-CH₂ 63 - 68
CH₂-Br 33 - 38
Ar-CH₂ (propyl) 30 - 35
Ar-CH₂ (ethyl) 25 - 30
-CH₂- (propyl) 30 - 35
O-CH₂-CH₃ 14 - 16

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its solid-state structure. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the crystalline lattice. X-ray diffraction studies on similarly substituted benzene derivatives have shown that the bond lengths within the benzene ring are intermediate between single and double bonds, confirming its aromatic character. docbrown.info The conformation of the ethoxy and bromopropyl side chains relative to the plane of the benzene ring would be a key feature revealed by such an analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Probes

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Aromatic Ring: The presence of the benzene ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info The substitution pattern on the ring will influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Alkyl Groups: The C-H stretching vibrations of the ethyl and propyl groups will be observed in the 2850-2960 cm⁻¹ range. docbrown.info

Ethoxy Group: The C-O stretching vibration of the ethoxy group is expected to produce a strong band in the 1200-1250 cm⁻¹ region.

Bromopropyl Group: A characteristic C-Br stretching vibration is expected in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org While C=O and other polar bonds give strong IR signals, C-C and C=C bonds, which are more polarizable, often produce strong Raman signals. Therefore, the aromatic ring vibrations are typically prominent in the Raman spectrum of such compounds.

Predicted Vibrational Frequencies

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960
Aromatic C=C Stretch 1450 - 1600 1450 - 1600
C-O Stretch (Ether) 1200 - 1250 Weak

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of the parent molecule and its fragments. For this compound (C₁₃H₁₉BrO), the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This technique is invaluable for elucidating the fragmentation pathways of a molecule. For this compound, several fragmentation pathways can be predicted based on the fragmentation of similar compounds like (3-bromopropyl)benzene. chegg.com

A likely and significant fragmentation pathway would involve the cleavage of the C-Br bond. Another probable fragmentation is the benzylic cleavage, which is common for alkylbenzenes.

Predicted Fragmentation Pathways

Precursor Ion (m/z) Fragmentation Product Ion (m/z) Neutral Loss
[M]⁺ Loss of Br radical [M-Br]⁺ Br•
[M]⁺ Loss of propene [M-C₃H₆]⁺ C₃H₆
[M]⁺ Loss of ethyl radical [M-C₂H₅]⁺ C₂H₅•

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile By-Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds and identifying potential by-products from a synthesis. jmchemsci.com In a typical analysis of a compound like this compound, the gas chromatograph would separate the compound from any impurities based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer would then fragment the eluted molecules and create a unique mass spectrum, which serves as a molecular fingerprint.

However, specific GC-MS data, such as retention times, fragmentation patterns, and identified volatile by-products for this compound, are not documented in the accessible scientific literature. Hypothetically, potential by-products could include unreacted starting materials, products of elimination reactions (e.g., alkenes), or isomers formed during synthesis.

Table 1: Hypothetical GC-MS Data for Purity Analysis

ParameterExpected Value/Information
Retention Time (min)Not available in literature
Purity (%)Not available in literature
Major Mass Fragments (m/z)Not available in literature
Potential Volatile By-productsStarting materials, elimination products, isomers

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are essential for the detailed analysis and purification of chemical compounds. These methods offer high resolution and sensitivity for various analytical challenges.

Chiral Chromatography for Enantiomeric Excess Determination

For molecules with a chiral center, chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. While ethylbenzene (B125841) derivatives have been studied using chiral analysis techniques, there is no specific information available regarding a chiral center in this compound or any application of chiral chromatography to this compound. researchgate.net If a chiral variant of this molecule were synthesized, this technique would be crucial for its characterization.

Preparative Chromatography for Isolation of Reaction Products

Preparative chromatography is a variation of column chromatography used to purify and isolate larger quantities of a target compound from a reaction mixture. This technique is indispensable when high-purity material is required for further experiments or as a final product. While this method is a standard procedure in synthetic chemistry, no published reports detail the specific conditions (e.g., column type, mobile phase) used for the preparative isolation of this compound.

Quantitative Analysis Using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of non-volatile or thermally unstable compounds. rsc.org It allows for the precise determination of the concentration of a substance in a sample. An HPLC method for this compound would require development and validation, including the selection of an appropriate column, mobile phase, and detector. As with other analytical methods for this compound, specific HPLC protocols or quantitative data are not available in the current body of scientific literature.

Table 2: Summary of Advanced Chromatographic Techniques and Data Availability

TechniqueApplicationData Availability for this compound
Chiral ChromatographyEnantiomeric Excess DeterminationNot Available
Preparative ChromatographyIsolation of Reaction ProductsNot Available
HPLCQuantitative AnalysisNot Available

Computational and Theoretical Investigations of 1 3 Bromopropyl 2 Ethoxy 3 Ethylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a substituted benzene (B151609) derivative like 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene, these methods can provide deep insights into its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method for determining the optimized molecular geometry and various electronic properties. A DFT study of this compound, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G**), would reveal key structural and electronic features. The geometry of the benzene ring is expected to be largely planar, with the substituents oriented to minimize steric hindrance. For instance, studies on similar molecules like ethylbenzene (B125841) and ethoxybenzene have detailed the torsional potentials and stable conformers. researchgate.net

The electronic properties, such as the dipole moment and the distribution of atomic charges, would be influenced by the presence of the electronegative bromine and oxygen atoms. The ethoxy group would likely act as an electron-donating group, while the bromopropyl group would be electron-withdrawing.

Hypothetical Optimized Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C-Br 1.95 Å
C-O (ethoxy) 1.37 Å
C-C (ethyl) 1.53 Å
Bond Angle C-C-Br 112°
C-O-C 118°

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed for highly accurate energy calculations and the determination of reaction barriers. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to calculate the relative energies of different conformers of the bromopropyl and ethoxy groups. These calculations would help in identifying the most stable conformations and the energy barriers for rotation around single bonds.

Hypothetical Relative Energies of this compound Conformers

Conformer Method/Basis Set Relative Energy (kcal/mol)
Global Minimum MP2/aug-cc-pVDZ 0.00
Local Minimum 1 MP2/aug-cc-pVDZ 1.5
Local Minimum 2 MP2/aug-cc-pVDZ 2.8

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. researchgate.net The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted benzene ring, making this region susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the bromopropyl chain, specifically on the antibonding orbital of the C-Br bond, indicating this site's susceptibility to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and reactivity.

Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -0.8

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

MD simulations would allow for the exploration of the conformational landscape of the flexible bromopropyl and ethoxy side chains. By simulating the molecule's motion over time, it is possible to identify the most frequently adopted conformations and the transitions between them. This analysis would complement the static picture provided by quantum chemical calculations by revealing the dynamic equilibrium between different conformers at a given temperature. The results would likely show that the side chains are not fixed in a single conformation but rather exist as an ensemble of interconverting structures.

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations in different explicit solvents (e.g., water, methanol, hexane) would reveal how solvent polarity affects the conformational preferences and intermolecular interactions. In a polar solvent, conformations with a larger dipole moment might be stabilized. The solvent molecules would also form a solvation shell around the solute, and the structure of this shell can impact the reactivity of different parts of the molecule.

Hypothetical Summary of Solvent Effects on this compound

Solvent Dielectric Constant Predominant Conformation Solvation Shell Structure
Hexane 1.9 Extended side chains Weak, non-specific
Methanol 33.0 More compact conformations Hydrogen bonding to ethoxy group

Prediction of Supramolecular Assembly and Crystal Packing

Predicting the supramolecular assembly and crystal packing of a molecule like this compound is a complex task that relies on computational algorithms to determine the most energetically favorable three-dimensional arrangement of molecules in a crystal lattice. This process, often referred to as crystal structure prediction (CSP), is crucial for understanding a compound's physical properties, such as its melting point, solubility, and stability.

The methodology for CSP typically involves:

Conformational Analysis: Identifying the likely low-energy conformations of an individual molecule. For this compound, this would involve exploring the rotational freedom around the ethyl, ethoxy, and bromopropyl side chains.

Crystal Packing Generation: Using the identified low-energy conformers to generate a multitude of possible crystal packing arrangements within various common space groups.

Lattice Energy Minimization: Calculating the lattice energy for each generated crystal structure to identify the most thermodynamically stable arrangements.

For a molecule with the structural features of this compound, key intermolecular interactions expected to govern its crystal packing would include van der Waals forces, dipole-dipole interactions arising from the polar C-Br and C-O bonds, and potentially weak C-H···π or C-H···Br hydrogen bonds. The interplay of these forces would dictate the final crystal packing motif. Without experimental data or dedicated computational studies, any specific predictions would be purely speculative.

Advanced Applications and Material Science Potential Non Biological, Non Clinical

Role in Catalysis and Ligand Design

Application in Supramolecular Catalysis

While no specific catalytic applications for 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene have been documented, its structure suggests a potential role as a building block in supramolecular catalytic systems. The key features for such an application would be the bromopropyl group and the substituted benzene (B151609) ring.

The bromopropyl group can serve as a reactive site for anchoring the molecule to larger supramolecular assemblies, such as cyclodextrins, calixarenes, or metal-organic frameworks (MOFs). Through nucleophilic substitution reactions, the bromine atom can be replaced by functional groups that can either act as catalytic sites themselves or as tethers to a catalytic moiety.

The 2-ethoxy and 3-ethyl substitutions on the benzene ring provide steric bulk and electronic modulation of the aromatic system. These groups could influence the orientation and binding of the molecule within a supramolecular host, thereby affecting the geometry of the catalytic pocket and potentially inducing enantioselectivity in catalytic reactions.

Table 1: Theoretical Supramolecular Catalyst Assembly

ComponentRole of this compoundPotential Catalytic Application
Cyclodextrin HostGuest molecule; bromopropyl group functionalized to introduce a catalytic site.Mimicking enzyme active sites for hydrolysis or oxidation reactions.
Calixarene ScaffoldCovalent attachment via the bromopropyl group to form a functionalized lower rim.Ion-pair recognition and phase-transfer catalysis.
Metal-Organic FrameworkPost-synthetic modification of the MOF linker through the bromoalkyl chain.Heterogeneous catalysis for fine chemical synthesis.

Exploration in Sensor Technology or Chemo-Sensing

The structure of this compound also lends itself to theoretical applications in the development of chemical sensors. The core principle would involve modifying the molecule to incorporate a signal-generating component (e.g., a fluorophore or chromophore) and a recognition site for a specific analyte.

Integration into Receptor Architectures for Molecular Recognition

The substituted benzene ring of this compound could act as a fundamental component of a larger receptor molecule designed for molecular recognition. The ethoxy and ethyl groups contribute to a defined three-dimensional space and hydrophobicity, which could be exploited for the selective binding of neutral guest molecules through van der Waals interactions and hydrophobic effects.

The bromopropyl chain offers a versatile handle for covalently linking this recognition unit to other molecular components, such as a signaling unit or a solid support. For instance, it could be used to attach the molecule to a polymer backbone or a self-assembled monolayer on a sensor surface.

Design of Fluorescent or Chromogenic Sensors

A common strategy in sensor design is to couple a recognition event to a change in fluorescence or color. This compound could be functionalized to create such a sensor. The bromoalkyl group is particularly useful for this purpose, as it can be readily converted to a variety of other functional groups.

For example, reaction with a fluorescent amine could attach a fluorophore to the molecule. If the binding of an analyte to the substituted benzene portion of the molecule were to alter the electronic environment of the attached fluorophore, a change in fluorescence intensity or wavelength could be observed. This could be achieved through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Table 2: Hypothetical Design of a Fluorescent Sensor

Sensor ComponentDerivation from this compoundSensing MechanismTarget Analyte (Example)
Recognition UnitThe 2-ethoxy-3-ethylbenzene moiety.Host-guest interaction in a pre-organized cavity.Small aromatic molecules.
Signaling UnitA fluorophore (e.g., pyrene (B120774), anthracene) attached via the propyl chain.Analyte binding modulates the fluorescence of the pyrene unit.Nitroaromatic compounds.
LinkerThe propyl chain.Provides spatial separation between the recognition and signaling units.Not applicable.

Development of Selective Sensing Platforms

By immobilizing derivatives of this compound onto a solid support, selective sensing platforms could be developed. The bromopropyl group allows for covalent attachment to surfaces like glass, gold, or polymer films that have been appropriately functionalized.

An array of different receptors based on the this compound scaffold, each with slightly different substituents on the aromatic ring, could be synthesized and immobilized. Such an array could be used in "electronic nose" type applications, where the differential response of the various sensors to an analyte provides a unique fingerprint for its identification.

Future Research Directions and Challenges

Unexplored Reaction Pathways and Synthetic Innovations

The true potential of 1-(3-bromopropyl)-2-ethoxy-3-ethylbenzene lies in leveraging its distinct functional groups to forge new molecular architectures. Future research will likely concentrate on discovering novel reactions, achieving stereochemical control, and employing advanced computational tools to guide these discoveries.

Investigation of Unconventional Reactivity Patterns

The presence of a primary alkyl bromide suggests a wide range of possible transformations, yet many advanced and unconventional reaction pathways remain unexplored for this specific substrate. The primary research challenge is to move beyond standard nucleophilic substitution and cross-coupling reactions to uncover novel reactivity.

Future investigations could focus on:

Photoredox Catalysis: This approach could unlock new reaction pathways, such as radical-mediated cyclizations where the bromopropyl chain reacts with the aromatic ring or a pre-installed substituent to form complex polycyclic systems.

C–H Functionalization: Research into palladium-catalyzed C–H activation could enable the direct arylation or olefination of the ethylbenzene (B125841) ring without the need for pre-functionalization. nih.govresearchgate.net The development of catalysts that can selectively target a specific C–H bond in the presence of the existing substituents would be a significant innovation.

Dual-Ligand Mediated Reactions: The use of complementary ligands, such as an N-heterocycle and an amino acid-derived ligand, has shown promise in controlling reactivity and selectivity in C-H activation of arenes and could be applied here. nih.gov

Development of Asymmetric Synthesis Methodologies

While this compound is itself achiral, it serves as a valuable precursor for synthesizing chiral molecules. A significant challenge is the development of methods to introduce stereocenters in a controlled and efficient manner during subsequent transformations.

Key research directions include:

Stereoconvergent Cross-Coupling: Methodologies for the asymmetric cross-coupling of racemic alkyl halides with various nucleophiles are rapidly advancing. acs.orgresearchgate.net Future work could adapt these nickel- or copper-catalyzed systems to react with derivatives of the title compound, transforming a racemic precursor into a single, highly enantioenriched product. acs.orgresearchgate.net

Catalytic Asymmetric Functionalization: Developing reactions that functionalize the propyl chain to create a stereocenter is a primary goal. This could involve asymmetric amination, hydroxylation, or the introduction of other functional groups via chiral catalysts. For instance, methods developed for the enantioselective synthesis of α-chiral alkyl amines from unactivated alkyl radicals could be adapted for this purpose. researchgate.net

Auxiliary-Controlled Methods: A traditional but effective approach involves attaching a chiral auxiliary to the molecule, which directs a subsequent reaction to create a new stereocenter. du.ac.in Research could focus on identifying auxiliaries that are both highly effective for this substrate and easily removable.

Integration with Artificial Intelligence for Reaction Prediction

Modern organic synthesis is increasingly benefiting from the predictive power of artificial intelligence (AI) and machine learning (ML). For a molecule like this compound, AI can accelerate discovery by predicting reaction outcomes and identifying optimal conditions, thereby reducing experimental costs. stanford.edu

Future applications of AI in this context include:

Outcome and Pathway Prediction: AI models, trained on vast reaction databases, can predict the major product of a reaction given a set of reactants and reagents. acs.orgresearchgate.net This would be invaluable for exploring the unconventional reactivity patterns mentioned earlier, helping chemists prioritize experiments that are most likely to succeed. acs.orgrsc.org

Condition Optimization: Neural networks can recommend suitable catalysts, solvents, and temperatures for a desired transformation, moving beyond reliance on chemists' intuition. acs.org

Retrosynthetic Analysis: AI tools can propose novel synthetic routes to complex target molecules derived from this compound, potentially identifying more efficient or sustainable pathways than those conceived by human chemists.

Table 1: Potential Applications of AI in Predicting Reactions of this compound

AI Application Area Specific Task Potential Impact
Reaction Outcome Prediction Predict the major product of a novel cross-coupling or C-H functionalization reaction. Reduces time and resources spent on unproductive experiments.
Condition Recommendation Suggest optimal catalyst, solvent, and temperature for an intramolecular cyclization. Accelerates process development and improves reaction yields.
Selectivity Forecasting Predict the regioselectivity of further electrophilic aromatic substitution on the benzene (B151609) ring. Guides synthetic strategy for creating complex derivatives.

| Retrosynthesis Planning | Propose a multi-step synthesis for a complex pharmaceutical target starting from the title compound. | Uncovers novel and potentially more efficient synthetic routes. |

Development of Sustainable and Scalable Synthetic Processes

The long-term viability of using this compound in any application hinges on the ability to produce it through environmentally friendly and economically scalable methods. This requires a fundamental rethinking of traditional synthetic routes to minimize waste, reduce energy consumption, and utilize renewable resources.

Minimizing Waste and Energy Consumption in Synthetic Routes

Conventional syntheses of substituted aromatic compounds often rely on stoichiometric reagents and energy-intensive processes like Friedel-Crafts reactions, which can generate significant waste. wikipedia.orgresearchgate.net

Future research should focus on:

Greener Bromination Techniques: Traditional methods often use hazardous molecular bromine. A more sustainable alternative is oxidative bromination using a combination of hydrobromic acid (HBr) and an oxidant like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgrsc.orgnih.gov This approach offers high atom economy and avoids the use of more toxic reagents. rsc.orggaylordchemical.com

Catalytic Friedel-Crafts Reactions: Instead of using stoichiometric amounts of Lewis acids like AlCl₃, which generate large quantities of acidic waste, research should explore the use of catalytic amounts of milder or recyclable solid acid catalysts. researchgate.net

Electrochemical Synthesis: Electrochemical methods, which use electrical current to drive reactions, are inherently clean and atom-efficient. nih.gov Developing an electrochemical route for the key alkylation or acylation steps could significantly reduce the carbon footprint of the synthesis. nih.gov

Table 2: Comparison of Conventional vs. Sustainable Synthetic Methods

Synthetic Step Conventional Method Sustainable Alternative Key Advantage
Alkylation Friedel-Crafts with stoichiometric AlCl₃ Catalytic alkylation with solid acids (e.g., zeolites) or electrochemical methods. wikipedia.orgnih.gov Reduced catalyst waste, easier product separation, lower energy use.
Bromination Molecular Bromine (Br₂) Oxidative bromination with HBr/DMSO. rsc.org Avoids hazardous reagents, higher atom economy.

| C-C Bond Formation | Traditional cross-coupling with pre-functionalized substrates. | Direct C-H arylation using photoredox catalysis. nih.gov | Reduces synthetic steps and waste from pre-functionalization. |

Utilization of Renewable Feedstocks and Catalysts

A truly sustainable chemical process begins with renewable starting materials. The core structure of this compound is derived from petrochemicals, presenting a significant opportunity for innovation.

Key areas for future development are:

Bio-derived Aromatic Core: Lignin (B12514952), a major component of woody biomass, is the world's largest natural source of aromatic compounds. nih.govnih.gov Research is actively exploring the catalytic depolymerization of lignin to produce valuable aromatic feedstocks, including ethylbenzene. nih.govresearchgate.netrsc.org A two-step process involving the depolymerization of lignin to benzene followed by alkylation with bio-ethanol is a promising route. researchgate.net

Renewable Alkyl and Ether Groups: The ethyl and ethoxy groups can be sourced from bio-ethanol, which is readily produced by fermenting sugars from cellulose (B213188) or other biomass. researchgate.net

Lignin-Based Catalysts: Beyond being a feedstock, lignin itself can be functionalized to create heterogeneous catalysts. nih.gov Lignin-based catalysts have been successfully used for various C-C bond-forming reactions, offering a renewable and low-cost alternative to traditional metal-based catalysts. nih.govmdpi.com

Table 3: Potential Renewable Feedstocks for Synthesizing this compound

Molecular Fragment Conventional Source Potential Renewable Feedstock Enabling Technology
Ethylbenzene Core Benzene, Ethylene (Petroleum) Lignin, a waste product from the paper industry. researchgate.net Catalytic depolymerization and hydrodeoxygenation. rsc.org
Ethoxy Group Ethylene Oxide (Petroleum) Bio-ethanol from corn or cellulosic biomass. Dehydration and etherification reactions.

| Propyl Chain | Propylene (Petroleum) | Glycerol (a byproduct of biodiesel production). | Deoxygenation and functionalization. |

Process Intensification and Continuous Manufacturing

The synthesis of specialty chemicals like this compound is traditionally carried out in batch reactors. However, future research could focus on the development of intensified and continuous manufacturing processes to enhance efficiency, safety, and product quality.

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. For a multi-step synthesis that would likely be required for this compound, this could involve combining several reaction and separation steps into a single unit. For instance, a reactive distillation column could potentially be employed for one of the substitution reactions on the benzene ring, where the reaction and separation of the product occur simultaneously.

Continuous manufacturing, or flow chemistry, offers several advantages over batch processing, particularly for reactions that are exothermic or involve hazardous reagents. cambrex.comdiscoveracs.orgalmacgroup.com The synthesis of polysubstituted benzenes often involves nitration, halogenation, and Friedel-Crafts reactions, which can be highly energetic. libretexts.orgchemistrysteps.com Performing these reactions in a continuous flow reactor allows for better temperature control, reduced reaction volumes, and improved safety. researchgate.netmdpi.com

Future research in this area could explore the following:

Kinetic and Thermodynamic Modeling: Developing detailed models to understand the reaction kinetics and thermodynamics of the synthetic route to this compound. This data is crucial for designing and optimizing a continuous process.

Microreactor Technology: Investigating the use of microreactors for key synthetic steps. The high surface-area-to-volume ratio in microreactors can significantly enhance heat and mass transfer, leading to higher yields and selectivities.

Integrated Process Design: Designing a fully integrated continuous process that includes reaction, separation, and purification steps. This could involve the use of in-line analytical techniques for real-time monitoring and control.

The table below outlines potential process intensification and continuous manufacturing strategies for the synthesis of this compound.

Strategy Description Potential Advantages
Reactive Distillation Combining a substitution reaction with distillation in a single unit.Increased conversion, improved selectivity, energy savings.
Microreactors Utilizing reactors with sub-millimeter dimensions.Enhanced heat and mass transfer, improved safety, scalability.
Flow Chemistry Performing reactions in a continuous stream rather than a batch.Better process control, reduced waste, increased throughput.
Membrane Separation Using membranes for in-situ product removal.Shifting reaction equilibrium, reducing downstream processing.

Emerging Areas of Application and Interdisciplinary Research

The unique combination of functional groups in this compound makes it a candidate for exploration in several emerging areas of materials science and nanotechnology.

The aromatic core, substituted with both flexible alkyl and alkoxy chains and a reactive bromopropyl group, suggests potential applications in advanced functional materials. The ethoxy and ethyl groups can influence the solubility and processing characteristics of any resulting materials, while the bromopropyl group provides a reactive handle for further chemical modification or polymerization.

Potential research directions include:

Polymer Synthesis: The bromopropyl group can act as an initiator or a point of attachment for polymerization. This could lead to the development of novel polymers with tailored properties, such as specific refractive indices, thermal stabilities, or dielectric constants.

Organic Electronics: Aromatic compounds are the building blocks of many organic electronic materials. While this compound itself is not inherently conductive, it could be used as a precursor to synthesize more complex molecules with applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The substitution pattern on the benzene ring will influence the electronic properties of any derived materials.

Liquid Crystals: The rigid aromatic core combined with flexible side chains is a common motif in liquid crystalline materials. Future research could explore the synthesis of derivatives of this compound to investigate their liquid crystalline properties.

Self-assembly is a process where molecules spontaneously organize into ordered structures. mcgill.ca The structure of this compound contains features that could be exploited in nanotechnology and self-assembly. The interplay between the aromatic ring, the alkoxy and alkyl chains, and the polar bromopropyl group can direct the formation of specific nanoscale architectures. nih.govrsc.org

Self-Assembled Monolayers (SAMs): The bromopropyl group could potentially be modified to include a thiol or other surface-active group, enabling the formation of self-assembled monolayers on various substrates. mcgill.ca The ethoxy and ethyl groups would then dictate the packing and surface properties of the monolayer.

Nanoparticle Functionalization: The reactive nature of the bromopropyl group makes it suitable for covalent attachment to the surface of nanoparticles. This would allow for the modification of nanoparticle properties, such as their dispersibility in different solvents or their compatibility with a polymer matrix.

Supramolecular Chemistry: The aromatic ring can participate in π-π stacking interactions, which are a key driving force in supramolecular self-assembly. acs.orgnih.gov By designing complementary molecules, it may be possible to create complex, self-assembled nanostructures.

The following table summarizes the potential roles of the different functional groups of this compound in nanotechnology and self-assembly.

Functional Group Potential Role in Self-Assembly
Aromatic Ring π-π stacking interactions, rigid core structure.
Ethoxy Group Influences intermolecular spacing and solubility. nih.gov
Ethyl Group Contributes to van der Waals interactions and packing.
Bromopropyl Group Reactive site for covalent attachment to surfaces or other molecules.

The synthesis and study of a specific, non-trivial molecule like this compound can contribute to the broader field of chemistry.

Synthetic Methodology: Developing an efficient and selective synthesis for this polysubstituted benzene would require careful consideration of the directing effects of the substituents. libretexts.orgyoutube.com The order of introduction of the ethyl, ethoxy, and bromopropyl groups would be critical to achieving the desired isomer. The challenges encountered and the solutions developed could be applicable to the synthesis of other complex aromatic compounds. researchgate.netwikipedia.org

Structure-Property Relationships: The systematic study of this compound and its derivatives would provide valuable data for understanding how the interplay of different functional groups on an aromatic ring influences its physical and chemical properties. For example, understanding how the combination of electron-donating (ethoxy, ethyl) and weakly deactivating (bromopropyl) groups affects the reactivity of the aromatic ring can refine predictive models of chemical reactivity.

Mechanistic Studies: The bromopropyl group is susceptible to a variety of substitution and elimination reactions. Studying the mechanisms of these reactions in the context of the substituted benzene ring can provide insights into the electronic and steric effects of the neighboring ethoxy and ethyl groups.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example:

  • Alkylation of phenolic ethers : Reacting a substituted phenol with 1,3-dibromopropane under basic conditions (e.g., triethylamine) to introduce the bromopropyl group .
  • Coupling reactions : Bromopropyl intermediates (e.g., 1-(3-bromopropyl)-indolium salts) can undergo condensation with aromatic precursors in methanol under reflux, as seen in analogous syntheses .

Q. Critical Factors :

  • Catalyst selection : Triethylamine enhances nucleophilicity and mitigates side reactions like elimination.
  • Temperature control : Reflux conditions (e.g., 3 hours at 65–80°C) optimize reaction kinetics while minimizing thermal decomposition.
  • Purification : Column chromatography or recrystallization (using methanol/water) removes unreacted bromopropane derivatives .

Q. Table 1: Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction temperature65–80°CHigher temps risk elimination byproducts
Catalyst (e.g., Et₃N)10–20 mol%Excess base may deprotonate intermediates
SolventMethanol or THFPolar aprotic solvents favor SN2 mechanisms

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Bromopropyl chain : δ 3.4–3.6 ppm (CH₂Br), δ 1.8–2.1 ppm (CH₂CH₂Br).
    • Ethoxy group : δ 1.3–1.4 ppm (CH₃), δ 3.9–4.1 ppm (OCH₂).
    • Aromatic protons : Split patterns (e.g., doublets for ortho-substitution) confirm substitution positions .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ≈ 286 (M⁺ for C₁₃H₁₉BrO) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • IR Spectroscopy : C-Br stretch at ~550–650 cm⁻¹; C-O-C (ethoxy) at ~1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for bromopropyl-substituted aromatics during structural refinement?

Methodological Answer: Contradictions often arise from disordered bromopropyl chains or twinned crystals. Strategies include:

  • SHELX refinement : Use SHELXL for high-resolution data to model thermal motion and disorder. Adjust occupancy factors for overlapping atoms .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to validate hydrogen bonding and torsion angles. For example, the triclinic crystal system (space group P1) reported for analogous compounds shows α/β angles of 83.1° and 72.3°, which require careful handling of asymmetric units .

Q. Table 2: Crystallographic Data from Analogous Structures

ParameterValue (Example)Source
Space groupP1 (triclinic)
Unit cell volume853.80 ų
R-factor0.0381
Displacement paramsUₑq = 0.05–0.10 Ų

Q. What strategies improve regioselectivity when introducing bromopropyl groups into multi-substituted benzene derivatives?

Methodological Answer:

  • Directing effects : Electron-donating groups (e.g., ethoxy) direct electrophilic substitution to para/ortho positions. Use protecting groups (e.g., silyl ethers) to block undesired sites .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., ortho-bromopropyl), while higher temps favor thermodynamic (para) products.
  • Cross-coupling : Suzuki-Miyaura reactions with bromopropyl boronic esters enable selective C-C bond formation .

Q. How do steric and electronic effects influence the reactivity of the bromopropyl group in cross-coupling reactions?

Methodological Answer:

  • Steric hindrance : Bulky substituents (e.g., ethyl at position 3) slow SN2 reactions but favor elimination. Use bulky bases (e.g., DIPEA) to suppress competing pathways.
  • Electronic effects : Electron-withdrawing groups (e.g., Br) activate the adjacent C-Br bond for nucleophilic attack. DFT calculations can predict charge distribution to guide reagent selection .

Data Contradiction Analysis Example
Conflicting reports on bromopropyl chain conformations in XRD studies may arise from:

  • Disorder modeling : Overlapping positions in low-resolution data lead to misinterpretation. High-resolution datasets (≤ 0.8 Å) and Hirshfeld surface analysis clarify atom positions .

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